molecular formula C16H17N7O2 B2500272 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396869-66-1

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No. B2500272
CAS RN: 1396869-66-1
M. Wt: 339.359
InChI Key: XEQLGOHWYHJGHW-UHFFFAOYSA-N
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Description

The compound "2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzothiazole and pyrimidinyl acetamides, which are known for their biological activities. For instance, the first paper describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which are potent antibacterial agents . The second paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands . These studies suggest that the compound may also possess interesting biological properties due to the presence of similar structural features.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of an appropriate core structure followed by the introduction of various substituents. In the first paper, the synthesis involved a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates involving chloroacetylchloride and hydrazine hydrate . Although the exact synthesis of "this compound" is not detailed, it is likely to involve similar steps, such as the formation of the triazole ring followed by acylation and substitution reactions to introduce the morpholinopyrimidin moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of heterocyclic rings, such as benzothiazole and pyrimidine, which are known to interact with biological targets. The presence of an acetamide linkage is also a common feature, which can influence the binding affinity and selectivity of the compound towards its targets . The triazole ring in the compound of interest is a versatile moiety that can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound's biological activity.

Chemical Reactions Analysis

Compounds containing acetamide groups and heterocyclic structures can participate in various chemical reactions. These may include nucleophilic substitution reactions, where the acetamide moiety can be modified, or the heterocyclic ring can undergo electrophilic substitution depending on the reaction conditions and the nature of the substituents . The specific chemical reactions that "this compound" may undergo are not detailed in the provided papers, but it can be inferred that it would exhibit reactivity patterns similar to those of the discussed compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and the ability to form hydrogen bonds can affect the solubility, melting point, and stability of the compound. The papers do not provide specific data on the physical and chemical properties of the compound , but the reported compounds with similar structures exhibit a broad spectrum of antibacterial activity and binding affinity to PBR, indicating that they have the necessary solubility and stability to exert biological effects .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research focuses on the synthesis and evaluation of antimicrobial activity of derivatives with triazole and pyrimidine moieties, similar to the target compound. For instance, Majithiya and Bheshdadia (2022) synthesized novel derivatives from a morpholin-3-one molecule and assessed their antimicrobial activity against selected bacterial and fungal strains. These compounds showed promising results, suggesting that modifications of the triazole and pyrimidine structures could yield potent antimicrobial agents (Majithiya & Bheshdadia, 2022).

Anticonvulsant Agents

Another study by Amir et al. (2012) explored the synthesis of benzothiazole derivatives, including those with acetamide and carbothioamido pharmacophores, revealing promising anticonvulsant leads. This research highlights the therapeutic potential of compounds with similar structural features in treating seizure disorders, suggesting avenues for the development of novel anticonvulsant medications (Amir et al., 2012).

Anti-Inflammatory and Analgesic Activities

Research on N-substituted acetamides, such as those synthesized by Schenone et al. (2000), demonstrates the potential for anti-inflammatory and analgesic applications. Their work on substituted benz[g]indazol-2-yl acetamides, particularly the morpholino derivative, showed significant anti-inflammatory and antinociceptive activity, pointing to the relevance of incorporating morpholine and acetamide functionalities for therapeutic purposes (Schenone et al., 2000).

Insecticidal Assessment

The compound's structure also suggests potential for pest control applications. Fadda et al. (2017) investigated new heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. Their findings underscore the possibility of designing novel insecticidal agents based on the structural framework of the target compound, offering effective solutions for agricultural pest management (Fadda et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-16(10-23-13-4-2-1-3-12(13)20-21-23)19-14-9-15(18-11-17-14)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2,(H,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLGOHWYHJGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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